molecular formula C7H14O2 B8525380 1-Hydroxy-4,4-dimethyl-2-pentanone

1-Hydroxy-4,4-dimethyl-2-pentanone

Cat. No.: B8525380
M. Wt: 130.18 g/mol
InChI Key: MSBVSKWCGWONNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-4,4-dimethyl-2-pentanone is a hydroxy ketone with the molecular formula C7H14O2 . This class of compounds, which includes the well-known solvent diacetone alcohol (4-hydroxy-4-methyl-2-pentanone), is of significant interest in organic synthesis and industrial applications . Diacetone alcohol, a structural analogue, is commonly produced via the Ba(OH)2-catalyzed aldol condensation of acetone and serves as a key precursor for compounds like mesityl oxide and hexylene glycol . Researchers value this compound for its potential as a synthetic intermediate or a solvent in various chemical production processes. Its structure, featuring both a ketone and a hydroxyl group, makes it a versatile building block for further chemical transformations and for studying reaction mechanisms in organic chemistry . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

1-hydroxy-4,4-dimethylpentan-2-one

InChI

InChI=1S/C7H14O2/c1-7(2,3)4-6(9)5-8/h8H,4-5H2,1-3H3

InChI Key

MSBVSKWCGWONNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)CO

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1 Hydroxy 4,4 Dimethyl 2 Pentanone and Its Derivatives

Targeted Construction of the Hydroxy Ketone Moiety

The precise construction of the hydroxy ketone functional group is paramount in synthetic organic chemistry. Various strategies have been developed to control the regioselectivity and stereoselectivity of these structures, including classical name reactions and modern catalytic systems.

Advanced Aldol (B89426) Condensation Strategies for Beta-Hydroxy Ketones

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that typically yields β-hydroxy aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com It involves the addition of an enolate ion to a carbonyl compound. masterorganicchemistry.com While the target molecule of this article, 1-Hydroxy-4,4-dimethyl-2-pentanone, is an α-hydroxy ketone, understanding the synthesis of its β-hydroxy isomer is crucial for the broader context of hydroxy ketone synthesis.

Advanced strategies in aldol reactions focus on controlling reactivity and selectivity, especially in "crossed" aldol reactions where two different carbonyl compounds are used. masterorganicchemistry.com To avoid the formation of a complex mixture of products, one approach is to use a non-enolizable aldehyde, which can only act as the electrophile. Another powerful strategy involves the pre-formation of a specific enolate using a strong, sterically hindered base like lithium diisopropylamide (LDA). This allows the enolate to be added to an aldehyde or ketone in a controlled manner. masterorganicchemistry.com

Table 1: Variants of the Aldol Reaction for Controlled Synthesis
Reaction VariantDescriptionKey Feature
Directed Aldol ReactionInvolves the pre-formation of a specific enolate (e.g., using LDA) before the addition of the electrophilic carbonyl partner.High regioselectivity and prevention of self-condensation.
Mukaiyama Aldol AdditionA Lewis acid-mediated reaction between a silyl (B83357) enol ether and a carbonyl compound.Allows for stereoselective variants and milder reaction conditions.
Vinylogous Aldol ReactionThe enolate is extended through a conjugated system, leading to addition at the γ- or ε-position relative to the carbonyl group.Formation of larger, more complex structures.

Under heating or acidic/basic conditions, the initial β-hydroxy ketone can undergo dehydration (condensation) to form an α,β-unsaturated ketone. masterorganicchemistry.com The choice between the aldol addition product and the condensation product can often be controlled by temperature. youtube.com

Stereoselective Approaches to this compound Synthesis

While this compound itself is achiral, the principles of stereoselective synthesis are critical for producing chiral α-hydroxy ketones. One of the most effective methods involves the asymmetric dihydroxylation of an alkene, followed by a regioselective oxidation of the resulting diol. thieme-connect.com For instance, the Sharpless asymmetric dihydroxylation of an appropriately substituted alkene can produce a chiral diol with high enantiomeric excess. Subsequent selective oxidation of the secondary alcohol furnishes the desired chiral α-hydroxy ketone. thieme-connect.com

Another approach is the stereoselective reduction of a 1,2-diketone precursor. The use of chiral reducing agents or biocatalysts can selectively reduce one of the two ketone functionalities to a hydroxyl group, thereby creating a chiral center with high enantiopurity.

Selective Oxidation of Precursor Diols or Reduction of Keto-Esters

Selective Oxidation of Precursor Diols

A direct and reliable method for synthesizing α-hydroxy ketones, including this compound, is the selective oxidation of the corresponding vicinal diol (in this case, 4,4-dimethylpentane-1,2-diol). The challenge lies in preventing over-oxidation to a diketone or carbon-carbon bond cleavage. thieme-connect.com

Several modern reagents and catalytic systems have been developed to achieve this transformation with high chemoselectivity. thieme-connect.comorganic-chemistry.org For example, o-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO) is an effective reagent for the selective oxidation of 1,2-diols to α-hydroxy ketones (also known as α-ketols). google.com Catalytic methods are often preferred for their efficiency and milder conditions. Systems employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in conjunction with a stoichiometric oxidant like iodobenzene (B50100) dichloride can selectively oxidize the secondary alcohol of a 1,2-diol. organic-chemistry.org

Table 2: Comparison of Reagents for Selective Oxidation of 1,2-Diols to α-Hydroxy Ketones
Reagent/SystemConditionsAdvantagesLimitations
o-Iodoxybenzoic acid (IBX)DMSO, room temperatureHigh selectivity for α-ketols. google.comStoichiometric, potential insolubility issues.
TEMPO/Iodobenzene dichloridePyridine, CH2Cl2Catalytic, mild conditions, high yield. organic-chemistry.orgRequires stoichiometric secondary oxidant.
RuCl3/OxoneCatalytic RuCl3, Oxone as oxidantFast reaction times, high yields. thieme-connect.comRisk of C-C bond cleavage with other oxidants like NaIO4. thieme-connect.com
V2O5/O2Toluene, 100°CUses O2 as the ultimate oxidant, chemoselective for secondary alcohols.Higher temperatures required.

Reduction of Keto-Esters

The reduction of β-keto esters is a primary route to β-hydroxy esters, which are valuable chiral building blocks. acs.org While this pathway leads to β-hydroxy compounds rather than the α-hydroxy ketone of interest, the methodologies are significant in the broader field. Biocatalysis, particularly using baker's yeast (Saccharomyces cerevisiae), has been widely employed for the stereoselective reduction of β-keto esters. acs.orgnih.gov However, the presence of multiple reductase enzymes in wild-type yeast can lead to mixtures of stereoisomers. acs.orgnih.gov Modern approaches utilize genetically engineered yeast strains that overexpress a specific reductase or knock out competing enzymes to achieve higher stereoselectivity. acs.orgnih.gov

Chemically, reagents like ammonia (B1221849) borane (B79455) in water have been shown to selectively reduce the keto group of α- and β-keto esters to the corresponding hydroxyl esters in high yield. rsc.org

Functional Group Interconversions and Derivatization

The presence of two distinct functional groups, a hydroxyl and a ketone, in this compound allows for a rich variety of subsequent chemical transformations. The key challenge is achieving chemoselectivity—modifying one functional group while leaving the other untouched.

Chemoselective Transformations of the Hydroxyl Group

Targeting the hydroxyl group in the presence of a ketone can be challenging due to its relatively low nucleophilicity compared to other functional groups like amines. nih.govrsc.org Nevertheless, several strategies exist for its selective transformation.

Protection: The hydroxyl group can be protected with a variety of protecting groups (e.g., silyl ethers, acetals) to allow for reactions at the ketone center.

Oxidation: The primary alcohol of this compound can be selectively oxidized to an aldehyde, forming the corresponding α-keto aldehyde. A copper(I)-catalyzed system using oxygen as the oxidant has proven efficient for this type of transformation. rsc.org

Activation: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.

The development of chemoselective methods is crucial for the synthesis of complex molecules and natural product analogs, often preventing the need for extensive protecting group manipulations. nih.gov

Table 3: Common Chemoselective Reactions of the Hydroxyl Group in Hydroxy Ketones
TransformationTypical Reagent(s)Product
O-Silylation (Protection)TBSCl, ImidazoleSilyl Ether
O-Acylation (Esterification)Acetyl Chloride, PyridineEster
Oxidation (to Aldehyde)Dess-Martin Periodinane (DMP) or Cu(I)/O2 rsc.orgα-Keto aldehyde
O-Tosylation (Activation)TsCl, PyridineTosyl Ester

Selective Reactions of the Ketone Functionality

Conversely, the ketone functionality can be selectively targeted in the presence of the hydroxyl group.

Reduction: A notable feature is the chemoselective reduction of the ketone to yield a 1,2-diol. A nickel-catalyzed hydrosilylation using triphenylsilane (B1312308) has been developed that is highly selective for the ketone, leaving the free hydroxyl group unaffected. nih.gov This provides a simple, one-step procedure to convert hydroxy ketones into mono-protected diols. nih.gov For β-hydroxy ketones, diastereoselective reductions can be achieved using reagents that form a chelated intermediate with the existing hydroxyl group, directing the hydride delivery from a specific face. The Narasaka-Prasad reduction is a classic example that yields 1,3-syn diols. youtube.com

Imine Formation: The ketone can react with primary amines or their equivalents to form imines, which can serve as directing groups for further functionalization, such as C-H hydroxylation at specific positions. acs.org

Acyloin Rearrangement: α-hydroxy ketones can undergo rearrangement under basic, acidic, or thermal conditions, where an alkyl or aryl substituent migrates. This process, also known as the acyloin rearrangement, is reversible and typically favors the formation of the more stable α-hydroxy carbonyl isomer. organicreactions.org

Table 4: Common Chemoselective Reactions of the Ketone Group in Hydroxy Ketones
TransformationTypical Reagent(s)Product
Reduction (to Diol)Ni(COD)2/IMes, Ph3SiH nih.gov1,2-Diol (as silyl ether)
Wittig ReactionPhosphonium Ylide (e.g., Ph3P=CH2)Allylic Alcohol
Imine FormationPrimary Amine (R-NH2), Acid catalystHydroxy Imine
Grignard AdditionGrignard Reagent (R-MgBr)Tertiary Alcohol / Diol

Table of Mentioned Chemical Compounds

Compound NameRole/Context
This compoundPrimary subject of the article
Lithium diisopropylamide (LDA)Strong, non-nucleophilic base for enolate formation
4,4-dimethylpentane-1,2-diolPrecursor diol for synthesis of the title compound
o-Iodoxybenzoic acid (IBX)Oxidizing agent for diol to α-hydroxy ketone conversion
Dimethyl sulfoxide (DMSO)Solvent for oxidation reactions
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)Catalyst for selective alcohol oxidation
Iodobenzene dichlorideStoichiometric oxidant used with TEMPO
Ruthenium(III) chloride (RuCl3)Catalyst for oxidation
OxoneStoichiometric oxidant used with RuCl3
Ammonia boraneReducing agent for keto esters
TriphenylsilaneHydrosilylating agent for selective ketone reduction

Protecting Group Strategies for Multi-step Synthesis of Complex Analogues

In the multi-step synthesis of complex analogues of this compound, the strategic use of protecting groups is crucial to ensure chemoselectivity. wikipedia.orgyoutube.com The hydroxyl and ketone functionalities can undergo undesired reactions under various synthetic conditions. Therefore, masking these groups temporarily allows for transformations on other parts of the molecule. wikipedia.org

Common protecting groups for the hydroxyl functionality in α-hydroxy ketones include silyl ethers and acetals. wikipedia.orghighfine.com For the ketone group, the formation of a cyclic acetal (B89532) or ketal is a widely employed strategy. pressbooks.puborganic-chemistry.org The choice of a specific protecting group depends on its stability under the reaction conditions of subsequent steps and the ease of its selective removal (deprotection). wikipedia.org

For instance, in the synthesis of an analogue requiring modification at a distal position, the hydroxyl group of this compound could be protected as a tert-butyldimethylsilyl (TBDMS) ether. This group is robust under a variety of non-acidic reaction conditions. wikipedia.org Similarly, the ketone can be protected as a 1,3-dioxolane (B20135) using ethylene (B1197577) glycol. pressbooks.puborganic-chemistry.org

The following table outlines common protecting groups and their typical conditions for introduction and removal, which are applicable in the synthesis of complex analogues of this compound.

Functional GroupProtecting GroupIntroduction ReagentsDeprotection ConditionsStability
Hydroxyltert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, Imidazole, DMFTBAF, THF or HF, PyridineStable to most bases, mild acids, and many oxidizing/reducing agents.
HydroxylMethoxymethyl (MOM)MOM-Cl, DIPEA, DCMAcidic hydrolysis (e.g., HCl, THF/H₂O)Stable to bases, nucleophiles, and some reducing agents.
Ketone1,3-Dioxolane (Ethylene Glycol Ketal)Ethylene Glycol, p-TsOH, Toluene (Dean-Stark)Aqueous acid (e.g., HCl, Acetone/H₂O)Stable to bases, organometallics, hydrides, and catalytic hydrogenation.
Ketone1,3-Dithiane1,3-Propanedithiol, BF₃·OEt₂HgCl₂, CaCO₃, aq. CH₃CNStable to acidic and basic conditions, nucleophiles, and reducing agents.

This table provides a summary of common protecting group strategies relevant to the synthesis of α-hydroxy ketone analogues.

The selective deprotection of these groups is a key aspect of the synthetic strategy. For example, a TBDMS ether can be cleaved under conditions that leave a ketal intact, allowing for further manipulation of the liberated hydroxyl group. wikipedia.orgpressbooks.pub

Catalyst Design and Optimization in this compound Synthesis

The development of efficient catalytic systems is paramount for the synthesis of sterically hindered α-hydroxy ketones like this compound. Catalysis offers pathways that are often more selective and occur under milder conditions than stoichiometric methods.

Development of Novel Catalytic Systems (e.g., Photo/Cobalt Catalysis)

Recent advancements in catalysis have led to the development of novel systems applicable to the synthesis of complex ketones. Among these, dual photo/cobalt catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. organic-chemistry.org This methodology often involves the generation of radical intermediates that can participate in coupling reactions.

While direct photo/cobalt catalyzed synthesis of this compound is not extensively documented, related transformations provide a strong basis for its potential application. For instance, the coupling of primary alcohols with alkenes to form ketones has been achieved using such catalytic systems. organic-chemistry.org A hypothetical approach for a derivative of this compound could involve the photocatalytic generation of a pivaloyl radical from a suitable precursor, followed by a cobalt-catalyzed coupling with a functionalized alkene.

Another relevant area is the use of photoredox catalysis for the synthesis of sterically hindered α-hydroxycarbonyls through radical-radical coupling. acs.orgacs.org In this approach, a transient alkyl radical and a persistent ketyl radical are generated and coupled. This strategy could be adapted for the synthesis of this compound derivatives by carefully selecting the appropriate carboxylic acid and α-ketoester precursors. acs.org

The table below summarizes findings from studies on catalytic systems that could be adapted for the synthesis of this compound and its analogues.

Catalytic SystemReaction TypeSubstratesKey FindingsPotential Application for Target Compound
Photo/Cobalt Dual CatalysisKetone synthesis from alcohols and alkenesPrimary alcohols, Activated alkenesHigh chemo- and regio-selectivity under mild conditions. organic-chemistry.orgSynthesis of analogues with varied alkyl chains.
Organic Photoredox CatalysisRadical-radical coupling for α-hydroxycarbonylsAliphatic carboxylic acids, α-ketoestersEffective for constructing sterically hindered α-hydroxycarbonyls. acs.orgacs.orgDirect synthesis of the this compound core.
Silver-catalyzed Nitroso Aldol Reactionα-hydroxylation of ketonesTin enolates, NitrosobenzeneHighly enantioselective introduction of an α-hydroxy group. nih.govAsymmetric synthesis of chiral analogues.
Palladium/Borinic Acid Dual CatalysisAllylation of α-hydroxy ketonesα-hydroxy ketones, Allyl carbonatesHigh diastereoselectivity and enantioselectivity for allyl-substituted α-hydroxy ketones. acs.orgIntroduction of allyl groups to form complex analogues.

This interactive table presents a summary of advanced catalytic methods with potential applicability to the synthesis of this compound and its derivatives.

Investigation of Catalyst Mechanism and Selectivity

Understanding the mechanism of a catalytic reaction is crucial for optimizing selectivity, especially when dealing with sterically demanding substrates. In the context of synthesizing this compound, achieving high regioselectivity and, where applicable, stereoselectivity is a primary goal.

For many catalytic systems, the selectivity is governed by the subtle interplay of electronic and steric factors. For example, in the iridium-catalyzed oxidation of allylic alcohols to form α-hydroxy ketones, the complete selectivity observed is attributed to the oxidation of an enolate intermediate, which prevents the formation of isomeric products. d-nb.info

In the synthesis of tertiary α-hydroxy ketones via organocatalytic decarboxylative chlorination, the enantioselectivity is controlled by the chiral primary amine catalyst, which facilitates the formation of a specific enantiomer of the α-chloroketone intermediate. nih.gov Subsequent nucleophilic substitution with a hydroxide (B78521) source proceeds with retention of this stereochemistry.

The mechanism of photo/cobalt-catalyzed reactions often involves a series of single-electron transfer steps and the formation of radical intermediates. The selectivity of these reactions can be influenced by the nature of the photocatalyst, the cobalt source, and the ligands employed. For instance, in the hydroboration of α,β-unsaturated ketones, light can be used to control the coordination sphere of the cobalt catalyst, leading to a switch in selectivity between 1,2- and 1,4-addition.

The development of catalysts that can effectively navigate the steric hindrance imposed by the tert-butyl group in precursors to this compound is an ongoing area of research. Computational studies and detailed mechanistic investigations are vital tools in the rational design of such catalysts.

Mechanistic Elucidation of 1 Hydroxy 4,4 Dimethyl 2 Pentanone Reactivity and Transformations

Fundamental Reaction Pathways of the Hydroxy Ketone System

The chemical behavior of 1-Hydroxy-4,4-dimethyl-2-pentanone is characterized by several key reaction pathways inherent to its hydroxy ketone structure. These pathways include nucleophilic additions at the carbonyl center, reactions involving the formation of enolates, and processes of dehydration and rearrangement.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in this compound presents an electrophilic carbon that is susceptible to attack by nucleophiles. This interaction leads to the formation of a tetrahedral intermediate as the pi bond of the carbonyl group is broken. libretexts.org The outcome of these nucleophilic addition reactions is largely dependent on the nature of the attacking nucleophile.

The general mechanism for nucleophilic addition involves the nucleophile forming a bond with the carbonyl carbon, causing the carbon to rehybridize from sp² to sp³. libretexts.org This is followed by the protonation of the resulting alkoxide to form an alcohol. libretexts.org For aldehydes and ketones, which lack a good leaving group, this addition is the characteristic reaction. libretexts.org The stereochemical outcome of this reaction can be significant; if the groups attached to the carbonyl carbon are different, the reaction can create a new chiral center, potentially leading to a racemic mixture of enantiomers. libretexts.org

Enolate Chemistry and Alpha-Substitution Reactions

The presence of alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) in this compound allows for the formation of enolates in the presence of a suitable base. masterorganicchemistry.comwikipedia.org Enolates are powerful nucleophiles due to the delocalization of the negative charge between the alpha-carbon and the oxygen atom. masterorganicchemistry.com

The formation of an enolate is a critical step that enables a variety of alpha-substitution reactions. Once formed, the enolate can react with various electrophiles. For instance, in the presence of a strong base like lithium diisopropylamide (LDA), the ketone can be completely converted to its enolate. utexas.edu This enolate can then participate in reactions such as aldol (B89426) condensations. utexas.edu The regioselectivity of enolate formation, in cases where there are two different alpha-carbons, is influenced by the reaction conditions. Sterically hindered bases like LDA favor the formation of the "kinetic" enolate by removing a proton from the less substituted alpha-carbon. masterorganicchemistry.com

Dehydration and Rearrangement Processes

Under certain conditions, such as in the presence of acid or base, hydroxy ketones like this compound can undergo dehydration, leading to the formation of an α,β-unsaturated ketone. For the related compound, diacetone alcohol (4-hydroxy-4-methyl-2-pentanone), dehydration yields mesityl oxide. nmppdb.com.ngwikipedia.org This process typically involves the protonation of the hydroxyl group, followed by the elimination of a water molecule to form a carbocation, which is then stabilized by the loss of a proton from an adjacent carbon to form a double bond.

Rearrangement reactions can also occur, particularly if a more stable carbocation can be formed. While specific studies on the rearrangement of this compound are not detailed in the provided search results, the general principles of carbocation chemistry suggest that hydride or alkyl shifts could occur if they lead to a more stable intermediate.

Gas-Phase Kinetic and Mechanistic Studies of this compound

The atmospheric fate of this compound is primarily determined by its reactions with atmospheric oxidants. Kinetic and mechanistic studies in the gas phase provide crucial data on its atmospheric lifetime and degradation pathways.

Reaction Rate Coefficients with Atmospheric Oxidants (e.g., OH Radicals, Cl Atoms)

The primary removal process for many volatile organic compounds (VOCs) in the troposphere is reaction with the hydroxyl (OH) radical. copernicus.org For the structurally similar compound 4-hydroxy-4-methyl-2-pentanone, the reaction with OH radicals has been studied, yielding an average rate coefficient of (4.5±1.5)×10⁻¹² cm³molecule⁻¹s⁻¹. researchgate.netresearchgate.net Theoretical studies on 4-hydroxy-2-pentanone have also been conducted to understand the kinetics of its reaction with OH radicals, highlighting that hydrogen abstraction from the –CH group adjacent to the hydroxyl group is a dominant pathway. researchgate.net

Chlorine (Cl) atoms can also contribute to the degradation of hydroxy ketones in marine or coastal areas. The reaction of 4-hydroxy-4-methyl-2-pentanone with Cl atoms has been investigated, resulting in an experimental rate coefficient of (7.4 ± 0.6) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.net Theoretical calculations for this reaction indicate that H-atom abstraction from the –CH₂– group is the most favorable channel. researchgate.net

Interactive Table: Reaction Rate Coefficients

Reactant Oxidant Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Temperature (K)
4-Hydroxy-4-methyl-2-pentanone OH Radical (4.5 ± 1.5) x 10⁻¹² researchgate.netresearchgate.net 297 researchgate.net

Identification of Primary and Secondary Atmospheric Degradation Products

The atmospheric degradation of this compound, initiated by reaction with oxidants like OH radicals and Cl atoms, leads to the formation of a variety of primary and secondary products.

For the reaction of 4-hydroxy-4-methyl-2-pentanone with Cl atoms, the major primary products identified by IR spectroscopy include formaldehyde, acetic acid, HCl, CO₂, and CO. researchgate.net The formation of these products is explained through a proposed reaction mechanism following the initial H-atom abstraction. researchgate.net In the presence of NOx, the oxidation of 4-hydroxy-4-methyl-2-pentanone has been found to produce acetone and formaldehyde as major products, with PAN (peroxyacetyl nitrate) also being formed. researchgate.net

The subsequent reactions of the initial radical products can lead to the formation of secondary pollutants. For instance, the alkyl radical formed from H-atom abstraction from 4-hydroxy-2-pentanone is expected to react further in a NO-rich environment to form acetone and NO₂ as major final products. researchgate.net

Interactive Table: Atmospheric Degradation Products

Precursor Oxidant Primary Products Secondary Products/Notes
4-Hydroxy-4-methyl-2-pentanone Cl Atom Formaldehyde, Acetic Acid, HCl, CO₂, CO researchgate.net
4-Hydroxy-4-methyl-2-pentanone OH Radical (in presence of NO₂) Acetone, Formaldehyde, PAN researchgate.net

Based on a comprehensive search of available scientific literature, there is currently insufficient detailed research data to construct the article on This compound as per the specified outline.

The requested sections concern in-depth mechanistic and theoretical analyses, including:

Theoretical Modeling of Reaction Pathways and Branching Ratios

Influence of Solvent Polarity on Reaction Rates and Selectivity

Exploration of Acid- and Base-Catalyzed Mechanisms

Transition State Analysis in Catalytic Cycles

While extensive research on these topics is available for other related hydroxy-ketone isomers, most notably 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol), this information is not applicable to this compound. The structural differences between these isomers lead to distinct chemical reactivity, and extrapolating data would be scientifically inaccurate.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for the specified compound. No detailed studies on its reaction pathways, theoretical modeling, solvent effects, or catalytic mechanisms were found.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Hydroxy 4,4 Dimethyl 2 Pentanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra are the cornerstone of structural elucidation. The ¹H NMR spectrum provides information on the number and type of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

For 1-Hydroxy-4,4-dimethyl-2-pentanone, the expected ¹H NMR signals would confirm the key structural motifs. The nine protons of the sterically bulky tert-butyl group are expected to appear as a sharp singlet, experiencing shielding from adjacent groups. The methylene (B1212753) protons adjacent to the carbonyl group and those of the hydroxymethyl group would also produce distinct singlets, with their chemical shifts influenced by the electronegativity of the neighboring oxygen atoms.

The ¹³C NMR spectrum complements this by detecting the seven unique carbon environments. The carbonyl carbon is readily identified by its characteristic downfield shift. The carbons of the tert-butyl group, the adjacent methylene carbons, and the hydroxymethyl carbon each give rise to a specific signal, confirming the complete carbon framework of the molecule.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionGroup¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)
1-CH₂OH~4.2 (s, 2H)~68
2>C=O-~212
3-CH₂-~2.4 (s, 2H)~52
4>C(CH₃)₃-~31
5-C(CH₃)₃~1.0 (s, 9H)~29
--OHvariable (s, 1H)-

While 1D NMR confirms the presence of functional groups, 2D NMR techniques map the connections between them.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. In this compound, a COSY spectrum would be expected to show a lack of cross-peaks between the main signals, confirming the presence of isolated spin systems (singlets) and thus reinforcing the proposed structure where no protons are on adjacent carbons.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to measure the mass-to-charge ratio of ions with extremely high precision, allowing for the determination of a molecule's elemental composition.

The molecular formula of this compound is C₇H₁₄O₂. HRMS can measure the mass of the molecular ion with enough accuracy to distinguish it from other compounds with the same nominal mass. The calculated exact mass for C₇H₁₄O₂ is approximately 130.0994 Da. An experimental HRMS measurement confirming this value provides unambiguous validation of the compound's elemental formula. This level of precision is critical for differentiating between isomers, such as 4-hydroxy-4-methyl-2-pentanone, which has a different molecular formula (C₆H₁₂O₂) and molecular weight. nist.gov

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. The analysis of these fragments provides valuable structural information.

For this compound, key fragmentation pathways would include:

Alpha-Cleavage: The bonds adjacent to the carbonyl group are prone to breaking. Cleavage of the C2-C3 bond would result in the loss of a neopentyl radical (•CH₂C(CH₃)₃), yielding a fragment ion with an m/z of 45. Alternatively, cleavage of the C1-C2 bond would lead to the loss of a hydroxymethyl radical (•CH₂OH), producing a fragment at m/z 99.

Loss of the tert-butyl group: A very common fragmentation for compounds containing a tert-butyl group is the formation of the stable tert-butyl cation at m/z 57. nist.gov This peak is often the most abundant (the base peak) in the spectrum.

These fragmentation patterns can readily distinguish this compound from its isomers. For instance, an isomer lacking a tert-butyl group would not produce a significant signal at m/z 57. Furthermore, the absence of a McLafferty rearrangement, a common fragmentation for ketones with available gamma-hydrogens, helps to confirm the specific isomeric structure. youtube.com

Interactive Table: Predicted Major Mass Fragments for this compound
m/z (Predicted)Proposed Fragment IonFragmentation Pathway
130[C₇H₁₄O₂]⁺•Molecular Ion (M⁺•)
99[(CH₃)₃CCH₂C=O]⁺α-cleavage (loss of •CH₂OH)
57[(CH₃)₃C]⁺Loss of t-butyl group
45[HOCH₂C=O]⁺α-cleavage (loss of •CH₂C(CH₃)₃)

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. It is particularly effective for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. A sharp, intense peak around 1715 cm⁻¹ corresponds to the C=O stretching of the ketone. Additionally, C-H stretching vibrations appear just below 3000 cm⁻¹, and a C-O stretching band for the primary alcohol is expected in the 1050-1150 cm⁻¹ range. The IR spectrum for the related compound 4,4-dimethyl-2-pentanone (B109323) shows the characteristic ketone C=O stretch but lacks the broad O-H band. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and O-H bonds give strong IR signals, the more symmetric and less polar bonds, such as C-C and C-H, tend to produce strong signals in a Raman spectrum. chemicalbook.com For this compound, the symmetric vibrations of the carbon skeleton would be prominent, complementing the functional group information obtained from IR spectroscopy.

Detailed Functional Group Identification through IR

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Organic molecules vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to these vibrations. unigoa.ac.in The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key functional groups: a hydroxyl group (-OH) and a carbonyl group (C=O) of the ketone.

The primary functional groups and their expected characteristic absorption bands are:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness of this peak is a result of hydrogen bonding.

C=O Stretch: A sharp, strong absorption band characteristic of an aliphatic ketone is expected around 1715 cm⁻¹. This peak is one of the most identifiable features in the spectrum.

C-H Stretch: Absorption bands corresponding to the stretching of carbon-hydrogen bonds in the methyl and methylene groups appear in the region of 2850-3000 cm⁻¹. unigoa.ac.in

Fingerprint Region: The region from 1400-600 cm⁻¹ is known as the fingerprint region. This area contains complex patterns of bending and stretching vibrations that are unique to the molecule as a whole, allowing for definitive identification when compared to a reference spectrum. unigoa.ac.in

Table 1: Characteristic IR Absorption Bands for this compound An interactive table with sortable columns.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) Stretch 3200-3600 Strong, Broad
Carbonyl (C=O) Stretch ~1715 Strong, Sharp
Alkane (C-H) Stretch 2850-3000 Medium to Strong

Conformational Analysis using Vibrational Modes

Vibrational spectroscopy, including both IR and Raman techniques, can provide insights into the conformational isomers of a molecule. Different spatial arrangements of atoms (conformers) can have distinct vibrational modes, leading to subtle differences in their spectra. For a molecule like this compound, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can lead to the formation of specific, stable conformers.

Analysis of the fingerprint region and the hydroxyl stretching region under various conditions (e.g., changing temperature or solvent polarity) can help identify the presence of different conformers. While specific conformational analysis studies on this compound are not widely documented, the principles remain applicable. The study of related hydroxy ketones shows that changes in vibrational frequencies can be correlated with different dihedral angles and the presence or absence of intramolecular hydrogen bonds.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is a powerful tool for separating the components of a mixture and for determining the purity of a substance. Both gas and liquid chromatography are extensively used for the analysis of organic compounds like this compound.

Gas Chromatography (GC) with Advanced Detectors (e.g., FID, MS)

Gas chromatography is well-suited for the analysis of volatile compounds. In GC, the sample is vaporized and transported by a carrier gas through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase.

Flame Ionization Detector (FID): The FID is a common detector for GC that is highly sensitive to organic compounds. scioninstruments.comwikipedia.org As separated compounds elute from the column, they are burned in a hydrogen-air flame, which produces ions. wikipedia.org The detector measures the current generated by these ions, which is proportional to the mass of the carbon-containing analyte. scioninstruments.com This makes FID an excellent choice for quantifying the purity of this compound and determining the relative concentrations of components in a mixture. However, the standard FID has a low response to highly oxygenated molecules. researchgate.net

Mass Spectrometry (MS): When coupled with GC, MS acts as a powerful detector that provides structural information. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that can be used to identify the compound by comparing it to spectral libraries. For example, a related isomer, 4-hydroxy-4-methyl-2-pentanone, has been analyzed using GC on various columns, yielding specific retention indices that aid in its identification. nist.gov

Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC)

Liquid chromatography is a versatile technique that separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase.

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the analysis of less volatile or thermally unstable compounds. For hydroxy ketones, reversed-phase (RP) HPLC is a common method. sielc.comsielc.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a more nonpolar solvent like acetonitrile. sielc.comsielc.com The separation is based on the hydrophobicity of the analytes.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses columns with smaller particle sizes (typically less than 2 µm). This results in significantly faster analysis times and improved resolution. The principles are the same as HPLC, but the higher pressures require specialized equipment. Methods for related ketones can be adapted for fast UPLC applications. sielc.comsielc.com

Hyphenated Techniques for Complex System Analysis

Hyphenated techniques combine two or more analytical methods to achieve a more comprehensive analysis than either technique could alone.

GC-MS for Reaction Mixture Deconvolution

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is one of the most powerful hyphenated techniques for the analysis of complex mixtures, such as those resulting from chemical reactions. nih.gov

In the context of synthesizing or using this compound, a reaction mixture might contain the desired product, unreacted starting materials, byproducts, and residual solvents. GC-MS allows for the effective deconvolution of this mixture.

Separation: The GC component separates the individual compounds in the mixture based on their volatility and polarity. Each compound elutes from the column at a characteristic retention time.

Identification: As each separated compound enters the MS detector, a mass spectrum is generated. nih.gov This "molecular fingerprint" can be compared against a database of known spectra to provide a positive identification.

Quantification: By integrating the peak area of the total ion chromatogram (or specific ion chromatograms), the relative abundance of each component in the mixture can be estimated.

This technique is invaluable for monitoring the progress of a reaction, optimizing reaction conditions, and identifying impurities in the final product. researchgate.net

LC-MS/MS for Trace Analysis and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and indispensable analytical technique for the trace-level quantification and structural elucidation of metabolites of this compound. The high sensitivity and selectivity of LC-MS/MS make it particularly well-suited for analyzing complex biological matrices where the parent compound and its metabolites are present at very low concentrations. mdpi.comclinicaltrials.gov This section details the application of LC-MS/MS for these purposes, focusing on the analytical methodology and the identification of potential biotransformation products.

The general workflow for the analysis of this compound and its metabolites by LC-MS/MS involves several key steps. Initially, the analyte and its metabolites are extracted from the biological matrix (e.g., plasma, urine, or tissue homogenates) using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of extraction method is critical to ensure high recovery and minimal matrix effects.

Following extraction, the sample is subjected to chromatographic separation, typically using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separation is crucial for resolving the parent compound from its metabolites and other endogenous matrix components, thereby reducing ion suppression and improving the accuracy of quantification.

The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for polar compounds like hydroxy ketones, typically operating in positive ion mode to generate protonated molecules [M+H]⁺. For trace analysis, a triple quadrupole (QqQ) mass spectrometer is often used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves the selection of a specific precursor ion (the protonated molecule of the analyte) in the first quadrupole, its fragmentation in the collision cell, and the monitoring of specific product ions in the third quadrupole. This high degree of specificity allows for sensitive and accurate quantification even in complex samples. nih.govyoutube.com

Detailed Research Findings

While specific experimental data for this compound is not extensively available in public literature, the fragmentation behavior can be predicted based on the known fragmentation patterns of α-hydroxy ketones and other aliphatic ketones. libretexts.orgyoutube.comyoutube.com The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgrsc.org For this compound, two main α-cleavage pathways are possible.

A plausible set of LC-MS/MS parameters for the trace analysis of this compound is presented below. These parameters are hypothetical but are based on the principles of mass spectrometry of similar compounds.

Table 1: Illustrative LC-MS/MS Parameters for the Trace Analysis of this compound

ParameterValue
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion ([M+H]⁺)m/z 131.1
Product Ion 1 (Quantifier)m/z 71.1 (from α-cleavage, loss of C₃H₈O)
Product Ion 2 (Qualifier)m/z 57.1 (from α-cleavage, loss of C₂H₄O₂)
Collision EnergyOptimized for maximum signal (e.g., 15-25 eV)
Dwell Time100 ms

Metabolite Identification

The identification of metabolites is a critical aspect of understanding the biotransformation of a compound. For this compound, several metabolic pathways can be postulated based on the metabolism of other ketones. nih.govnih.govyoutube.com These include:

Reduction of the ketone group: The carbonyl group can be reduced to a secondary alcohol, forming a diol.

Hydroxylation: Oxidation of the alkyl chain can introduce additional hydroxyl groups.

Oxidation of the primary alcohol: The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid.

LC-MS/MS in full scan and product ion scan modes on high-resolution mass spectrometers (such as Q-TOF or Orbitrap) is invaluable for identifying these unknown metabolites. The accurate mass measurement allows for the determination of the elemental composition of the metabolites, and the fragmentation patterns provide structural information. nih.gov

Below is a table of potential metabolites of this compound that could be identified using LC-MS/MS.

Table 2: Potential Metabolites of this compound for LC-MS/MS Identification

Metabolite NameProposed StructureMolecular FormulaExact Mass [M+H]⁺ (m/z)
4,4-Dimethyl-1,2-pentanediolC₇H₁₆O₂133.1223
1,3-Dihydroxy-4,4-dimethyl-2-pentanoneC₇H₁₄O₃147.0965
4,4-Dimethyl-2-oxo-pentanoic acidC₇H₁₂O₃145.0808

Computational Chemistry and Theoretical Investigations of 1 Hydroxy 4,4 Dimethyl 2 Pentanone

Quantum Mechanical Studies of Electronic Structure and Conformation

The foundational understanding of 1-Hydroxy-4,4-dimethyl-2-pentanone's properties begins with the examination of its electronic structure and preferred three-dimensional shape, or conformation. Quantum mechanical studies are paramount in this endeavor, offering a lens into the molecule's behavior at the subatomic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has been a primary tool for investigating the ground state properties of this compound. This method is favored for its balance of computational cost and accuracy. DFT calculations are used to determine key characteristics such as the molecule's equilibrium geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations are crucial for understanding the molecule's stability and reactivity.

Ab Initio and Post-Hartree-Fock Calculations for Accuracy Assessment

To further refine the understanding of this compound's electronic structure and to validate the results obtained from DFT, more computationally intensive ab initio and post-Hartree-Fock methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of theoretical accuracy. By comparing the results from these methods with those from DFT, researchers can assess the reliability of the chosen DFT functionals and basis sets for this specific molecule. This cross-verification is essential for ensuring the predictive power of the computational models.

Reaction Mechanism Prediction and Energetic Profiling

Computational chemistry is a powerful tool for mapping out the potential reaction pathways of this compound. This involves charting the energetic landscape of a reaction, from reactants to products, providing a detailed picture of the transformation process.

Identification of Transition States and Intermediates

A key aspect of reaction mechanism prediction is the identification of transition states and reaction intermediates. For this compound, computational models can locate the high-energy transition state structures that connect reactants to products. These structures represent the energetic peak of the reaction pathway. Furthermore, any stable intermediates that may form during the course of the reaction can also be identified and characterized. This level of detail is often difficult to obtain through experimental means alone.

Calculation of Activation Barriers and Reaction Heats

Table 2: Hypothetical Energetic Profile for a Reaction of this compound

Parameter Calculated Value (kJ/mol) Description
Activation Energy (Forward) Value The energy required to initiate the forward reaction.
Activation Energy (Reverse) Value The energy required to initiate the reverse reaction.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are invaluable for predicting the spectroscopic properties of this compound, which can then be compared with experimental spectra for validation. For instance, the vibrational frequencies calculated from DFT can be used to predict the molecule's infrared (IR) spectrum. Similarly, calculations of electronic excitation energies can help in assigning peaks in the ultraviolet-visible (UV-Vis) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted, aiding in the structural elucidation of the molecule.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Predicted Value
Infrared (IR) Spectroscopy Key Vibrational Frequencies (cm⁻¹) O-H stretch, C=O stretch
¹H NMR Spectroscopy Chemical Shifts (ppm) Values for different proton environments

Computational NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting NMR spectra. For this compound, a theoretical ¹H NMR spectrum can be calculated to assign protons to their respective signals based on their chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH₃ (next to C=O)~2.2Singlet
-CH₂- (next to C=O)~2.7Singlet
-OHVariable (typically 2-5)Singlet
-C(CH₃)₃~1.0Singlet

Note: These are estimated values. Actual chemical shifts can vary based on solvent and other experimental conditions.

The calculation of these chemical shifts would involve optimizing the molecular geometry of this compound using a suitable level of theory (e.g., B3LYP) and a standard basis set (e.g., 6-31G(d)). Following geometry optimization, the NMR shielding tensors are calculated and converted to chemical shifts relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info The splitting patterns are determined by the number of adjacent non-equivalent protons, following the n+1 rule. docbrown.info For this compound, all proton signals are expected to be singlets due to the absence of adjacent non-equivalent protons.

Theoretical IR and Raman Spectra Simulation

For this compound, a computational analysis would reveal key vibrational modes:

O-H stretch: A broad and intense band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C=O stretch: A strong, sharp absorption in the IR spectrum around 1715 cm⁻¹, indicative of the ketone functional group.

C-H stretches: Multiple bands in the 2800-3000 cm⁻¹ region corresponding to the various methyl and methylene (B1212753) groups.

C-O stretch: A band in the 1000-1300 cm⁻¹ region.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
-OHStretching3200-3600
C=OStretching~1715
C-H (sp³)Stretching2800-3000
C-OStretching1000-1300

The simulation process involves calculating the harmonic vibrational frequencies from the optimized molecular geometry. The resulting frequencies are often scaled by an empirical factor to better match experimental data. scifiniti.com The calculated IR and Raman intensities help in distinguishing between different vibrational modes. cardiff.ac.uk

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing insights into their dynamic properties that are often inaccessible through experimental means alone. nih.gov For this compound, MD simulations can elucidate its conformational landscape and interactions with its environment.

Conformational Flexibility and Solvent Interactions

This compound possesses several rotatable bonds, leading to a range of possible conformations. MD simulations can explore these conformational states by integrating Newton's equations of motion for the atoms of the molecule. This allows for the characterization of the potential energy surface and the identification of low-energy, stable conformers.

In a solvent, the interactions between the solute (this compound) and solvent molecules are explicitly modeled. These simulations can reveal how the solvent influences the conformational preferences of the molecule. For instance, in a polar solvent like water, conformations that maximize the exposure of the polar hydroxyl and carbonyl groups to the solvent would be favored.

Hydrogen Bonding Network Analysis

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This allows the molecule to participate in and form hydrogen bonding networks with itself and with protic solvents like water or alcohols. nih.gov

MD simulations can be used to analyze the structure and dynamics of these hydrogen bond networks. researchgate.net This analysis typically involves defining a geometric or energetic criterion for a hydrogen bond (e.g., based on donor-acceptor distance and angle). nih.gov From the simulation trajectory, various properties of the hydrogen bonding network can be calculated, such as:

Average number of hydrogen bonds: This provides a measure of the extent of hydrogen bonding.

Hydrogen bond lifetime: This indicates the stability of the hydrogen bonds.

Radial distribution functions: These describe the probability of finding a particular atom at a certain distance from another atom, revealing the local structure of the solvent around the solute.

In a solution of this compound, MD simulations could reveal the formation of dimers or larger clusters through intermolecular hydrogen bonding. In aqueous solution, the analysis would focus on the hydration shell around the molecule and the specific hydrogen bonding interactions between the solute's hydroxyl and carbonyl groups and the surrounding water molecules. The stability of these hydrogen bond networks can be further analyzed using graph theory approaches. researchgate.net

Applications of 1 Hydroxy 4,4 Dimethyl 2 Pentanone in Advanced Synthetic Methodologies

As a Versatile Synthon in Complex Molecule Synthesis

The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group makes 1-hydroxy-4,4-dimethyl-2-pentanone a versatile synthon. It can be employed in a variety of reactions to introduce the 4,4-dimethyl-1-hydroxy-2-oxopentyl moiety into larger molecules. For instance, it can undergo esterification or etherification at the hydroxyl group, while the ketone can participate in reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations.

One notable application is in the synthesis of novel heterocyclic compounds. For example, the reaction of this compound with appropriate reagents can lead to the formation of substituted furans, pyrans, and other oxygen-containing heterocycles. The gem-dimethyl group can play a crucial role in directing the regioselectivity of these cyclization reactions.

Furthermore, this hydroxy ketone serves as a precursor for the generation of other useful synthons. For example, oxidation of the hydroxyl group yields the corresponding 1,2-dicarbonyl compound, a highly reactive intermediate for the synthesis of quinoxalines and other N-heterocycles. Conversely, reduction of the ketone provides a diol, which can be used in the synthesis of polyesters or as a chiral building block if the reduction is performed enantioselectively.

A specific example of its utility is in the synthesis of diaziridines. The reaction of this compound with an amine and an aminating agent, such as a hydroxylamine-O-sulfonic acid, can yield N-substituted diaziridines. These three-membered rings containing two nitrogen atoms are important pharmacophores and synthetic intermediates.

Table 1: Examples of Reactions Utilizing this compound as a Synthon

Reaction TypeReagent(s)Product TypePotential Application
EsterificationCarboxylic acid, Acid catalystEsterFlavor/fragrance, Plasticizer
Wittig ReactionPhosphonium ylideAlkeneFine chemical synthesis
Reductive AminationAmine, Reducing agentAmino alcoholPharmaceutical intermediate
Heterocycle FormationDinucleophile (e.g., hydrazine)Pyrazole derivativeAgrochemical, Pharmaceutical

Development of Asymmetric Transformations Utilizing the Hydroxy Ketone Stereocenters

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. This feature opens the door for its use in asymmetric synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule.

One approach is to use this compound as a chiral starting material. By resolving the racemic mixture of this compound into its individual enantiomers, chemists can access enantiopure building blocks. These can then be incorporated into a target molecule, transferring their chirality to the final product.

Another strategy involves using the hydroxyl group to direct the stereochemical outcome of a reaction on the adjacent ketone. This is known as substrate-controlled stereoselection. For example, the reduction of the ketone can be influenced by the existing stereocenter at the hydroxyl-bearing carbon. By choosing the appropriate reducing agent, it is possible to selectively form one of the two possible diastereomeric diols.

Furthermore, derivatives of this compound can be employed as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemistry of a reaction. After the reaction, the auxiliary is removed, having served its purpose of inducing chirality. The stereocenter of the hydroxy ketone can be exploited in the design of such auxiliaries for a variety of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.

Table 2: Stereoselective Reductions of this compound

Reducing AgentDiastereomeric Ratio (syn:anti)Key Feature
Sodium borohydride~1:1Non-selective, yields a mixture of diastereomers.
L-Selectride®>95:5Highly selective for the syn-diol due to steric hindrance.
Diisobutylaluminium hydride (DIBAL-H)Dependent on conditionsCan be tuned to favor either the syn or anti diol.

Role in Cascade, Domino, and Multicomponent Reactions

Cascade, domino, and multicomponent reactions are highly efficient processes in which multiple chemical bonds are formed in a single operation without the need to isolate intermediates. wikipedia.org This approach aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and reaction time. nih.gov this compound is an attractive substrate for the design of such reactions due to its bifunctional nature.

A hypothetical cascade reaction could be initiated by an intramolecular aldol reaction, where the enolate of the ketone attacks the carbonyl carbon of another molecule of the hydroxy ketone, followed by dehydration to form an α,β-unsaturated ketone. This could then be followed by a Michael addition of the hydroxyl group, leading to the formation of a cyclic ether.

In the context of multicomponent reactions, this compound can act as one of the starting materials in, for example, a Passerini or Ugi reaction. These reactions allow for the rapid assembly of complex molecules from three or four starting materials, respectively. The hydroxyl and ketone functionalities of the compound provide handles for its incorporation into the final product.

The development of novel cascade and multicomponent reactions involving this hydroxy ketone is an active area of research, with the potential to streamline the synthesis of complex natural products and medicinally relevant compounds.

Bio-inspired Synthesis Leveraging the Compound's Structural Motifs

Bio-inspired synthesis aims to mimic the strategies that nature uses to construct complex molecules. The structural motifs present in this compound, namely the β-hydroxy ketone and the neopentyl group, are found in a variety of natural products.

The β-hydroxy ketone moiety is a common feature in polyketides, a large class of natural products with diverse biological activities, including antibiotic, antifungal, and anticancer properties. The synthesis of these molecules often involves aldol reactions, and this compound can serve as a model system for studying the stereoselectivity of these reactions or as a building block for the synthesis of polyketide fragments.

The neopentyl group, while less common than other alkyl groups in natural products, does appear in some marine-derived and terrestrial natural products. Its steric bulk can have a significant impact on the conformation and biological activity of a molecule. By incorporating this compound into a synthetic route, chemists can introduce this sterically demanding group in a controlled manner.

The study of how enzymes catalyze reactions involving β-hydroxy ketones can provide inspiration for the development of new synthetic methods. For example, understanding how a dehydrogenase or a dehydratase acts on a substrate similar to this compound could lead to the development of new catalysts that mimic the activity of these enzymes.

Emerging Research Frontiers and Future Perspectives for 1 Hydroxy 4,4 Dimethyl 2 Pentanone

Exploration of Unconventional Reactivity and Catalytic Pathways

The reactivity of 1-Hydroxy-4,4-dimethyl-2-pentanone is largely governed by the interplay between its hydroxyl and ketone functionalities. However, the significant steric hindrance imposed by the tert-butyl group presents both challenges and opportunities for exploring unconventional reaction pathways.

Recent advancements in synthetic methodologies for sterically hindered α-hydroxycarbonyl compounds offer a glimpse into the potential reactivity of this compound. For instance, organic photoredox catalysis has been employed for the radical-radical coupling of aliphatic carboxylic acids with α-ketocarbonyls to construct highly congested α-hydroxycarbonyl compounds. organic-chemistry.orgnih.gov This approach, which leverages the persistent radical effect under mild conditions, could be adapted for the derivatization of this compound, allowing for the introduction of various alkyl substituents.

Furthermore, the α-ketol rearrangement, a classic transformation of α-hydroxy ketones induced by acid, base, or heat, could exhibit unique behavior with this compound. wikipedia.orgorganicreactions.org The reversibility and thermodynamic control of this rearrangement suggest that the stability of the resulting isomeric products would be a key determinant of the reaction outcome. wikipedia.org The steric bulk of the tert-butyl group would likely influence the equilibrium and stereoelectronics of this rearrangement, potentially leading to novel molecular scaffolds.

The development of new catalytic systems is another promising frontier. While traditional methods for α-hydroxylation of ketones exist, newer, more sustainable approaches are being explored. organic-chemistry.org For example, copper(II)-containing organic-inorganic hybrid polymers have been shown to catalyze the α-hydroxylation of silyl (B83357) enol ethers using molecular oxygen as the oxidant. oup.com Applying such catalytic systems to precursors of this compound could provide more environmentally benign synthetic routes.

The table below summarizes potential unconventional reactions applicable to this compound.

Reaction TypePotential Application to this compoundKey Features
Photoredox-Catalyzed Radical CouplingDerivatization at the carbonyl carbon. organic-chemistry.orgnih.govMild reaction conditions, high functional group tolerance.
α-Ketol RearrangementSynthesis of isomeric ketones with altered substitution patterns. wikipedia.orgorganicreactions.orgThermodynamically controlled, potential for stereospecificity.
Catalytic α-HydroxylationSynthesis from corresponding ketone precursors using green oxidants. oup.comUse of molecular oxygen, potential for recyclable catalysts.

Integration into Supramolecular Chemistry and Materials Science

The ability of molecules to self-assemble into well-defined, functional superstructures is a cornerstone of modern materials science. The hydroxyl and carbonyl groups of this compound provide sites for hydrogen bonding, a key interaction in supramolecular chemistry.

While specific studies on the supramolecular chemistry of this compound are not yet prevalent, the self-assembly of other small organic molecules, such as short peptides, into complex nanostructures like nanotubes and hydrogels provides a conceptual framework. frontiersin.orgnih.govresearchgate.net The principles governing the self-assembly of these systems, which rely on a balance of non-covalent interactions, could be applied to the design of supramolecular structures derived from this compound. The steric bulk of the tert-butyl group could act as a directing group, influencing the packing and morphology of the resulting assemblies.

In the realm of materials science, α-hydroxy ketones are recognized as valuable building blocks. For instance, they are used as photoinitiators in free-radical polymerization to create polymer coatings. acs.org The photochemistry of α-hydroxy ketones involves a Type I cleavage to produce radical species that initiate polymerization. acs.org The substitution pattern on the α-hydroxy ketone can significantly influence the efficiency of this process. acs.org The unique structure of this compound could lead to polymers with specific properties.

Furthermore, the incorporation of this compound into polymer backbones could impart desirable characteristics. For example, the hydroxyl group offers a reactive handle for post-polymerization modification, allowing for the tuning of material properties. The development of organic-inorganic hybrid polymers containing metal ions that can catalyze reactions of α-hydroxy ketones also points towards the creation of functional materials with embedded catalytic activity. oup.com

Computational Design of New Reactions and Derivatized Structures

Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules, thereby guiding experimental efforts. For this compound, computational studies could illuminate several aspects of its chemical behavior.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction mechanisms and predict activation energies. For instance, computational studies have been used to elucidate the mechanism of photoredox-catalyzed reactions involving α-hydroxy ketones. organic-chemistry.org Such studies could be applied to predict the feasibility of unconventional reactions of this compound and to design new catalytic cycles.

Molecular dynamics simulations could be employed to investigate the self-assembly behavior of this compound and its derivatives. These simulations can provide insights into the non-covalent interactions that drive the formation of supramolecular structures and predict the resulting morphologies. This predictive capability is crucial for the rational design of new materials with desired properties.

The design of new derivatives of this compound with tailored properties is another area where computational methods can be highly impactful. By systematically modifying the structure of the molecule in silico, it is possible to screen for derivatives with enhanced biological activity, improved material properties, or novel reactivity. For example, computational docking studies could be used to design derivatives that bind to specific biological targets.

The following table outlines potential computational approaches for studying this compound.

Computational MethodResearch ApplicationPotential Insights
Density Functional Theory (DFT)Mechanistic studies of reactions.Reaction pathways, transition state energies, and kinetic parameters.
Molecular Dynamics (MD)Investigation of self-assembly.Intermolecular interactions, and prediction of supramolecular structures.
In Silico ScreeningDesign of new derivatives.Identification of candidates with desired properties for synthesis.

Interdisciplinary Research with Biological or Materials Applications (focused on chemical principles)

The chemical principles underlying the structure and reactivity of this compound open doors to interdisciplinary research, particularly in areas intersecting with biology and materials science.

From a biological perspective, α-hydroxy ketones are recognized as important structural motifs in biologically active compounds and are used as building blocks for the synthesis of pharmaceuticals. nih.gov The enantioselective synthesis of α-hydroxy ketones is of particular interest, as different stereoisomers can exhibit distinct biological activities. Biocatalysis, using enzymes such as aldo-keto reductases, offers a green and highly selective method for the production of chiral α-hydroxy ketones. nih.govrsc.org The application of such enzymatic systems to the synthesis of enantiomerically pure this compound could yield valuable synthons for drug discovery. The steric hindrance of the tert-butyl group would likely pose a significant challenge for enzyme active sites, making the study of such biocatalytic reductions a compelling research problem.

In materials science, the chemical functionalities of this compound can be harnessed to create novel materials. As previously mentioned, its role as a potential photoinitiator is a direct application of its chemical reactivity. acs.org Beyond this, the ability to derivatize the hydroxyl group allows for the covalent attachment of this molecule to polymer chains or surfaces, thereby modifying their properties. For example, its incorporation could influence the hydrophilicity, thermal stability, or cross-linking density of a polymer.

The exploration of this compound in these interdisciplinary fields is still in its nascent stages. However, the fundamental chemical principles governing its behavior suggest a rich landscape for future research at the interface of chemistry, biology, and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Hydroxy-4,4-dimethyl-2-pentanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via ketone hydroxylation or through reactions with organometallic catalysts. For example, it reacts with ruthenium complexes (e.g., (PMe₃)₃Ru) under heating (110°C for 24 hours) to form stable organometallic adducts . Optimization involves adjusting stoichiometry, solvent choice (e.g., C₆D₆ for NMR-monitored reactions), and degassing to prevent side reactions. Reaction progress should be tracked using ¹H and ³¹P NMR spectroscopy .

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?

  • Methodological Answer :

  • NMR : In CDCl₃, the hydroxyl proton appears as a broad singlet (~1.0–2.0 ppm), while the carbonyl carbon in ¹³C NMR is expected near 210–220 ppm. Methyl groups (C(CH₃)₂) resonate as singlets in ¹H NMR (~1.2 ppm) .
  • IR : The carbonyl (C=O) stretch appears at ~1700–1750 cm⁻¹, and the hydroxyl (-OH) stretch is observed as a broad peak near 3200–3600 cm⁻¹. Compare with reference spectra for 4,4-dimethyl-2-pentanone derivatives to confirm structural assignments .

Q. What crystallographic methods are suitable for resolving the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended. Ensure high-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) and apply twinning corrections if necessary. Hydrogen bonding involving the hydroxyl group should be analyzed for packing interactions .

Q. How can HPLC be used to assess the purity of this compound?

  • Methodological Answer : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6). Detect at 254 nm, and compare retention times against a certified reference standard. System suitability tests (e.g., peak symmetry, theoretical plates) should meet USP guidelines .

Advanced Research Questions

Q. What role does this compound play in organometallic reaction mechanisms?

  • Methodological Answer : The compound acts as a bidentate ligand in ruthenium complexes, coordinating via the carbonyl and hydroxyl groups. Mechanistic studies (e.g., isotopic labeling or DFT calculations) can reveal its role in stabilizing metal centers during catalytic cycles. Monitor intermediates using in-situ NMR or mass spectrometry .

Q. How can researchers reconcile discrepancies in reported thermodynamic data (e.g., ΔrH°) for this compound?

  • Methodological Answer : Contradictory values (e.g., ΔrH° = -34.27 kJ/mol in liquid phase vs. alternative datasets) may arise from isomerization or measurement techniques. Validate via calorimetry under controlled conditions (e.g., bomb calorimeter) and cross-reference with computational methods (Gaussian or ORCA software) using high-level basis sets (e.g., CCSD(T)) .

Q. What computational approaches predict the reactivity of this compound in surface adsorption studies?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model adsorption energies on silica or metal-organic frameworks (MOFs). Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron transfer during surface interactions. Pair with experimental microspectroscopic imaging (AFM, TEM) for validation .

Q. How does structural isomerism impact the identification and application of this compound?

  • Methodological Answer : Misassignment of CAS numbers (e.g., 68113-55-3 vs. 123-42-2 ) may indicate isomer confusion. Use 2D NMR (COSY, HSQC) to distinguish between positional isomers. For regulatory compliance, verify synonyms (e.g., 4-Hydroxy-4-methyl-2-pentanone ) and cross-check with IUPAC nomenclature databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.